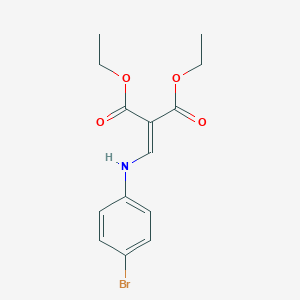

Diethyl 2-((4-bromophenylamino)methylene)malonate

Descripción general

Descripción

Diethyl 2-((4-bromophenylamino)methylene)malonate is a compound with the molecular formula C14H16BrNO4 . It is an important intermediate in the synthesis of pyrazoloquinolinones .

Synthesis Analysis

The synthesis of similar compounds typically involves the alkylation of enolate ions . The specific synthesis process for Diethyl 2-((4-bromophenylamino)methylene)malonate is not detailed in the available literature.Molecular Structure Analysis

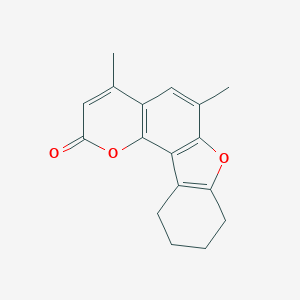

The molecular structure of Diethyl 2-((4-bromophenylamino)methylene)malonate is almost planar, with an r.m.s deviation of 0.0842 Å . It contains a total of 36 bonds, including 20 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aliphatic), and 1 secondary amine (aromatic) .Aplicaciones Científicas De Investigación

1. Adhesive Systems in Woodworking

Specific Scientific Field:

Materials Science and Wood Technology

Summary of the Application:

Diethyl 2-((4-bromophenylamino)methylene)malonate, along with other methylene malonates, has been explored as an alternative adhesive system for woodworking. Traditionally, solventborne adhesives have been used in woodworking, but there is a growing demand for more robust and eco-friendly options. These monomer-based adhesive systems offer an alternative to conventional wood glues.

Experimental Procedures:

Novel one-part cyanoacrylate (CA) formulations have been developed specifically for millwork applications. These formulations utilize methylene malonates and demonstrate improved sustained strength and durability. The adhesive is applied to wood surfaces, and the curing process occurs rapidly.

Results and Outcomes:

Mechanical and environmental testing have shown that one-part cyanoacrylate systems using methylene malonates can replace traditional solventborne wood glues or two-part cyanoacrylate adhesives. The adhesive bonds wood substrates effectively, providing both strength and durability. By eliminating solvent use, these adhesives contribute to sustainable woodworking practices .

2. Thermal Resistance Studies

Specific Scientific Field:

Chemistry and Materials Science

Summary of the Application:

Researchers have investigated the thermal resistance properties of diethyl 2-((4-bromophenylamino)methylene)malonate. Understanding its behavior at elevated temperatures is crucial for various applications.

Experimental Procedures:

Samples of the compound are subjected to elevated temperatures (e.g., 121°C) over specific time intervals (e.g., 72 hours). The thermal stability and degradation behavior are monitored.

Results and Outcomes:

The thermal resistance of diethyl 2-((4-bromophenylamino)methylene)malonate has been evaluated. This information is valuable for designing materials that can withstand high temperatures in industrial processes or other applications .

Propiedades

IUPAC Name |

diethyl 2-[(4-bromoanilino)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRWKFPNRGCSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966176 | |

| Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-((4-bromophenylamino)methylene)malonate | |

CAS RN |

5185-36-4 | |

| Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.